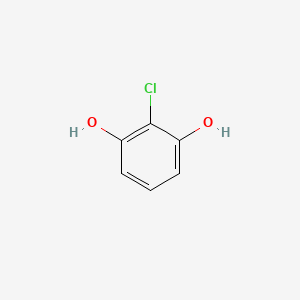

2-Chlororesorcinol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZVJOLLQTWFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953325 | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6201-65-6, 31288-32-1 | |

| Record name | 2-Chlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlororesorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Chlororesorcinol

Classical Synthesis Approaches

Classical methods for synthesizing 2-chlororesorcinol predominantly rely on the electrophilic chlorination of resorcinol (B1680541) using various chlorinating agents.

The direct introduction of a chlorine atom onto the resorcinol ring is a common strategy, with the regioselectivity and yield being highly dependent on the specific reagent and reaction conditions.

The aqueous chlorination of resorcinol using sodium hypochlorite (B82951) (NaOCl) has been investigated as a method for producing chlorinated resorcinols. researchgate.netusgs.govoup.com Studies have shown that this reaction can yield a mixture of chlorinated intermediates, including this compound, 4-chlororesorcinol (B43231), 2,4-dichlororesorcinol, 4,6-dichlororesorcinol, and 2,4,6-trichlororesorcinol (B1581086). researchgate.netusgs.govoup.com The distribution of these products is influenced by factors such as pH and the degree of chlorination. researchgate.netusgs.govoup.com Interestingly, when the chlorination is carried out in the presence of a phosphate (B84403) buffer, only trace amounts of these intermediates are detected. researchgate.netusgs.govoup.com This observation has important implications, as resorcinol in a phosphate buffer system has been utilized as a model for studying the formation of chlorinated hydrocarbons during water treatment. researchgate.netusgs.govusgs.gov

The kinetics of the sequential chlorination of resorcinol have been studied, revealing that resorcinol chlorinates at a rate approximately three times faster than 2,4,6-trichlororesorcinol. researchgate.netoup.com This suggests that under conditions of excess hypochlorite, monochloro- and dichloro-intermediates would not be expected to accumulate significantly. acs.org

| Reactant | Chlorinating Agent | Key Intermediates | Reference |

| Resorcinol | Sodium Hypochlorite (NaOCl) | This compound, 4-chlororesorcinol, 2,4-dichlororesorcinol, 4,6-dichlororesorcinol, 2,4,6-trichlororesorcinol | researchgate.netusgs.govoup.com |

Phosphorus oxychloride (POCl₃) can be employed for the chlorination of resorcinol. guidechem.com In one described method, resorcinol is treated with phosphorus oxychloride in the presence of anhydrous aluminum chloride in a solvent such as dichloromethane (B109758). guidechem.com The reaction is typically conducted under cooling in an ice bath, with the progress monitored by thin-layer chromatography (TLC). guidechem.com Following the reaction, the product is isolated through a series of steps including evaporation, acidification with hydrochloric acid, extraction with an organic solvent like ethyl acetate (B1210297), and purification by column chromatography. guidechem.com Phosphorus oxychloride is also used in conjunction with phosphorus pentachloride for the chlorination of other hydroxy-aromatic compounds.

| Reactant | Chlorinating Agent | Catalyst | Solvent | Key Steps | Reference |

| Resorcinol | Phosphorus Oxychloride (POCl₃) | Anhydrous Aluminum Chloride | Dichloromethane | Ice bath reaction, TLC monitoring, Acidification, Extraction, Column chromatography | guidechem.com |

Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the chlorination of resorcinol. acs.org The reaction can be controlled to produce mono-, di-, or trichlororesorcinol. acs.org A specific method for preparing this compound involves starting with 1,3-cyclohexanedione (B196179), which is first reacted with sulfuryl chloride to form 2,2-dichloro-1,3-cyclohexanedione. google.comgoogle.com This intermediate is then treated with hot dimethylformamide (DMF) followed by acidification with hydrochloric acid and extraction to yield this compound. google.comgoogle.com This process is reported to have a high yield of 88-90%. google.comgoogle.com

| Starting Material | Chlorinating Agent | Key Intermediate | Key Steps | Yield | Reference |

| 1,3-Cyclohexanedione | Sulfuryl Chloride (SO₂Cl₂) | 2,2-dichloro-1,3-cyclohexanedione | Reaction with DMF, Acidification, Extraction | 88-90% | google.comgoogle.com |

The use of phase transfer catalysts can significantly improve the rate of chlorination reactions. guidechem.com Tetrabutylammonium (B224687) chloride is a suitable phase transfer catalyst for the synthesis of this compound from resorcinol. guidechem.com In this method, resorcinol is dissolved in a solvent like dichloroethane with the catalyst, and then concentrated sulfuric acid is added. guidechem.com The reaction temperature is maintained below 40°C to prevent a reduction in yield. guidechem.com The use of tetrabutylammonium bromide as a catalyst is not recommended as it can lead to the formation of brominated by-products. guidechem.com

| Reactant | Catalyst | Solvent | Key Conditions | Caution | Reference |

| Resorcinol | Tetrabutylammonium Chloride | Dichloroethane | Temperature < 40°C | Avoid tetrabutylammonium bromide to prevent brominated by-products | guidechem.com |

An alternative approach to synthesizing chloro-substituted resorcinols involves the use of brominated precursors. For instance, 2-bromoresorcinol (B1269886) can be synthesized from cyclohexane-1,3-dione. researchgate.net This process starts with the bromination of cyclohexane-1,3-dione to produce 2,2-dibromocyclohexane-1,3-dione, which then isomerizes to 2,4-dibromocyclohexane-1,3-dione. researchgate.net Subsequent dehydrobromination yields 2-bromoresorcinol. researchgate.net While this specific example leads to the bromo-analogue, the principle of halogenation followed by dehydrohalogenation is a recognized synthetic strategy that could be conceptually applied to the synthesis of this compound, although direct chlorination methods are more commonly reported. The direct bromination of resorcinol itself often leads to a mixture of mono- and di-brominated products that are difficult to separate. chemicalforums.com

Chlorination with Sulfuryl Chloride

Utilizing Cyclohexane-1,3-dione Derivatives as Starting Materials

Cyclohexane-1,3-dione and its derivatives serve as versatile starting materials for the synthesis of this compound. These methods typically involve chlorination followed by an aromatization step to yield the final resorcinol structure.

A notable synthetic route involves the chlorination of 2-alkenyl-1,3-cyclohexanediones using N-chlorosuccinimide (NCS). This reaction creates 2-chloro-2-alkenyl-1,3-cyclohexanedione intermediates. Subsequent heating of these intermediates, for instance in a mixture of dimethylformamide and hydrogen chloride, leads to aromatization, yielding resorcinol derivatives. researchgate.netresearchgate.net This method has been successfully applied to produce various substituted resorcinols. researchgate.net For example, the chlorination of 2-alkenyl-1,3-cyclohexanediones with NCS and subsequent aromatization has been used to synthesize 4-hydroxybenzofuran and 5-hydroxychroman compounds. researchgate.netresearchgate.net

The conversion of 2,2-dichlorodimedone, a derivative of cyclohexane-1,3-dione, presents another pathway to chlorinated resorcinols. The reaction of 2,2-dichlorodimedone with bases can lead to complex mixtures. researchgate.net However, specific reagents can drive the reaction toward a desired product. For instance, treatment with silver oxide results in the formation of 6,6-dichloro-4,4-dimethyl-5-oxohexanoic acid and/or 4,4-dimethyl-5-chloroacetyl-2-tetrahydrofuranone. researchgate.net A more direct route to this compound involves the use of sulfonyl chloride to create 2,2-dichloro-1,3-cyclohexanedione from 1,3-cyclohexanedione. google.comgoogle.com This dichlorinated intermediate is then heated in dimethylformamide (DMF), which facilitates an E2 elimination of HCl followed by tautomerization to yield this compound. google.comgoogle.com This process offers a controllable method for synthesis, avoiding the high-temperature distillation that can lead to polymerization impurities. google.com

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

| 2-Alkenyl-1,3-cyclohexanedione | 1. N-Chlorosuccinimide (NCS)2. Dimethylformamide-HCl, Heat | 2-Chloro-2-alkenyl-1,3-cyclohexanedione | Substituted Resorcinol |

| 1,3-Cyclohexanedione | 1. Sulfonyl Chloride2. Dimethylformamide (DMF), Heat | 2,2-Dichloro-1,3-cyclohexanedione | This compound |

| 2,2-Dichlorodimedone | Bases | Complex Mixture | Various Products |

Chlorination of 2-alkenyl-1,3-cyclohexanediones with N-chlorosuccinimide

Advanced and Novel Synthesis Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of environmentally benign processes. Advanced strategies for synthesizing this compound and its derivatives include one-pot reactions and enzymatic transformations.

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product, avoiding the need to isolate intermediates. ijlsci.in This approach reduces reaction time, waste, and resource consumption. ijlsci.inrsc.org

A prominent example of a one-pot synthesis involves the reaction of a resorcinol derivative, such as this compound, with malononitrile (B47326) and various aldehydes or ketones. This three-component reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile. rsc.orgsharif.edu The resulting product then undergoes a Michael addition with the resorcinol, followed by an intramolecular cyclization to form functionalized 2-amino-4H-chromene derivatives. rsc.orgsharif.edu Various catalysts, including sodium carbonate, can be employed to facilitate this reaction, sometimes under solvent-free grinding conditions, highlighting the method's green chemistry credentials. sharif.edu This strategy has been used to synthesize a range of 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles from this compound.

Table of Reaction Components and Products

| Resorcinol Component | Carbonyl Component | Active Methylene (B1212753) Compound | Catalyst Example | Product Class |

| This compound | Aromatic Aldehydes | Malononitrile | Sodium Bicarbonate | 2-Amino-8-chloro-7-hydroxy-4-aryl-4H-chromenes |

| Resorcinol | Aromatic Aldehydes | Malononitrile | Sodium Carbonate (grinding) sharif.edu | 2-Amino-7-hydroxy-4-aryl-4H-chromenes sharif.edu |

| 4-Hexylresorcinol | Aromatic Aldehydes | Malononitrile | Base in Toluene (B28343) | 2-Amino-4-aryl-6-hexyl-7-hydroxy-4H-chromenes bohrium.com |

Biocatalysis, using whole organisms or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov

Research has demonstrated that certain microorganisms can produce chlorinated aromatic compounds. For instance, the bacterium Pseudomonas sp. JHN has been shown to degrade 4-chloro-3-nitrophenol (B1362549), leading to the formation of 4-chlororesorcinol as a metabolic intermediate. researchgate.net

Furthermore, engineered enzymes are being explored for the specific synthesis of chlorinated dihydroxyaromatics. Toluene o-xylene (B151617) monooxygenase (ToMO), expressed in Escherichia coli, has been shown to oxidize chlorobenzene (B131634) and various chlorophenols. nih.gov While native ToMO produces a mixture of isomers, protein engineering has created variants with altered regiospecificity. researchgate.net For example, native ToMO oxidizes 2-chlorophenol (B165306) to produce 3-chlorocatechol (B1204754) as the major product, with 4-chlororesorcinol as a minor product (3%). nih.gov However, engineered variants of the enzyme have demonstrated the potential to alter these product ratios, opening a path for the targeted biosynthesis of specific isomers like 4-chlororesorcinol. researchgate.netnih.gov This approach represents a promising, environmentally friendly method for producing valuable chloroaromatic compounds at room temperature in water. nih.gov

Biosynthetic Pathways and Enzymatic Transformations

Oxidation of Chlorobenzene by Engineered Toluene o-xylene Monooxygenases (ToMO)

The enzymatic oxidation of chlorobenzene using Toluene o-xylene monooxygenase (ToMO) represents a significant biosynthetic approach. Native ToMO, expressed in Escherichia coli TG1 cells, can oxidize chlorobenzene into a mixture of chlorophenols, primarily 2-chlorophenol (2-CP), 3-chlorophenol (B135607) (3-CP), and 4-chlorophenol (B41353) (4-CP). asm.orgasm.org The initial product formation rate for this conversion is approximately 1.2 ± 0.17 nmol/min/mg of protein. asm.orgresearchgate.net

Further hydroxylation of these chlorophenols by the enzyme leads to the formation of dihydroxy chloroaromatics. researchgate.net Specifically, the oxidation of 2-CP by native ToMO yields a combination of products: 3-chlorocatechol (84%), chlorohydroquinone (B41787) (13%), and 4-chlororesorcinol (3%). asm.org Notably, the direct synthesis of this compound from this specific enzymatic pathway has not been reported in these studies. asm.orgresearchgate.net Protein engineering has been employed to alter the enzyme's activity and regiospecificity. researchgate.net For instance, the L192V variant of the alpha hydroxylase fragment of ToMO (TouA) demonstrated a 1.8-fold increase in hydroxylation activity towards chlorobenzene. researchgate.net Other engineered variants, such as A107T, A107N, and A107M, were found to significantly increase the production of 4-chlororesorcinol from 2-CP by 6.3-fold, 7.0-fold, and 7.3-fold, respectively, compared to the native enzyme. asm.org

Formation of Dihydroxy Chloroaromatics from Chlorophenols

The formation of dihydroxy chloroaromatics directly from chlorophenols is a key step in the biotransformation pathway mediated by Toluene o-xylene monooxygenase (ToMO). asm.org The native ToMO enzyme catalyzes the hydroxylation of chlorophenols to produce various dihydroxy chloroaromatic isomers. researchgate.net When 2-chlorophenol (2-CP) is used as the substrate, native ToMO produces 3-chlorocatechol, chlorohydroquinone, and 4-chlororesorcinol with a total product formation rate of 1.1 ± 0.32 nmol/min/mg protein. asm.orgresearchgate.net

The enzyme also acts on other chlorophenol isomers. Both 3-chlorophenol and 4-chlorophenol are oxidized by ToMO to exclusively form 4-chlorocatechol (B124253). asm.org The initial formation rates for this transformation are 0.54 ± 0.10 nmol/min/mg protein from 3-CP and 0.40 ± 0.04 nmol/min/mg protein from 4-CP. asm.orgresearchgate.net The ability to engineer ToMO variants allows for the fine-tuning of these reactions, potentially shifting the product distribution towards a desired isomer. researchgate.net

Table 1: Product Distribution from the Oxidation of 2-Chlorophenol by Native ToMO

| Product | Percentage of Total Product |

|---|---|

| 3-Chlorocatechol | 84% |

| Chlorohydroquinone | 13% |

| 4-Chlororesorcinol | 3% |

Data sourced from Applied and Environmental Microbiology. asm.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound, aiming for safer processes, milder conditions, and reduced waste.

Mild Reaction Conditions

The use of mild reaction conditions is a cornerstone of green synthetic routes for this compound. One patented method employs sulfuryl chloride as the chlorinating agent instead of traditional chlorine gas. google.com This approach allows for better control over the reaction stoichiometry and proceeds under milder conditions. google.com Another synthesis method emphasizes temperature control, specifying that the reaction temperature should not surpass 40°C to prevent a reduction in yield. guidechem.com The enzymatic reactions involving ToMO are also prime examples of mild conditions, as they are conducted in water at room temperature. researchgate.net Furthermore, the synthesis of related resorcin[n]arenes from this compound has been achieved at ambient temperature using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. beilstein-journals.org

Low Temperature Acidification and Organic Solvent Extraction for Purification

A novel purification technique for this compound aligns with green chemistry goals by avoiding high-temperature distillation, which can lead to product polymerization. google.comgoogle.com This method involves acidification at a low temperature using hydrochloric acid. google.com The acidification process significantly reduces the solubility of the product in the aqueous phase; at 25°C, the solubility of the product in water decreases from 750 mg per gram of water to just 25 mg per gram after acidification with HCl. google.com Following acidification, the neutral this compound is extracted from the aqueous layer using an organic solvent, such as ethyl acetate. google.comgoogle.com The crude product can then be further purified by washing with a small amount of dichloromethane to improve both yield and quality under mild conditions. google.com

Solvent-Free or Aqueous Media Reactions

Conducting reactions in aqueous media or without solvents is a key strategy in green chemistry to minimize the use of volatile organic compounds. The synthesis of dihydroxy chloroaromatics from chlorobenzene and chlorophenols using E. coli expressing the ToMO enzyme is performed in water. asm.orgresearchgate.net This biocatalytic approach uses molecular oxygen and a cofactor supplied by the cells, making it an environmentally benign process. researchgate.net Similarly, green approaches for the synthesis of related compounds, such as 2-nitroresorcinol, have been developed using an aqueous phosphate buffer at room temperature, demonstrating the feasibility of aqueous systems for modifying the resorcinol structure. chemicalbook.com

Table 2: Overview of Green Chemistry Approaches

| Approach | Method | Conditions | Source(s) |

|---|---|---|---|

| Mild Conditions | Use of sulfuryl chloride | Controlled stoichiometry | google.com |

| Temperature control | Below 40°C | guidechem.com | |

| Biocatalysis with ToMO | Room temperature | researchgate.net | |

| Purification | Low-temperature acidification | HCl added at low temp. | google.comgoogle.com |

| Organic solvent extraction | Ethyl acetate extraction post-acidification | google.comgoogle.com | |

| Aqueous Media | Biocatalysis with ToMO | Reaction occurs in water | asm.orgresearchgate.net |

| Synthesis of related compounds | Aqueous phosphate buffer, room temp. | chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms of 2 Chlororesorcinol

Condensation Reactions

2-Chlororesorcinol undergoes several types of condensation reactions, serving as a key building block for the synthesis of larger, more complex molecules such as resorcin[n]arenes, benzopyrans, and coumarins.

Resorcin[n]arenes are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol (B1680541) with an aldehyde. wikipedia.orgnih.gov These molecules are significant in supramolecular chemistry due to their ability to form host-guest complexes and self-assemble into larger nanostructures. wikipedia.org The synthesis involves the electrophilic aromatic substitution of the resorcinol ring by the protonated aldehyde.

The use of halogenated resorcinols, such as this compound, in the synthesis of resorcin[n]arenes presents significant challenges. nih.govbeilstein-journals.orgresearchgate.net The primary difficulty arises from the electron-withdrawing nature of the halogen substituent, which deactivates the aromatic ring. nih.govresearchgate.netresearchgate.net This deactivation reduces the nucleophilicity of the carbon atoms on the resorcinol ring, hindering the electrophilic substitution reaction that is crucial for cyclization. nih.govresearchgate.net

Consequently, standard protocols for resorcin[n]arene synthesis often fail when using this compound, leading to the formation of intractable mixtures of oligomers instead of the desired macrocycle. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org In fact, prior to recent advancements, there were no literature reports of this compound being successfully used to synthesize resorcin[n]arenes. nih.govresearchgate.netresearchgate.net This has traditionally necessitated a multi-step approach where the resorcin[n]arene is first synthesized from a non-halogenated resorcinol and then subsequently halogenated. beilstein-journals.orgbeilstein-journals.org

Recent research has demonstrated that 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a highly effective solvent that overcomes the challenges associated with using deactivated resorcinols like this compound. nih.govbeilstein-journals.orgresearchgate.net The use of HFIP as a solvent, in the presence of a catalytic amount of hydrochloric acid (HCl), facilitates the synthesis of resorcin arenes from this compound and various aldehydes in a single step, at ambient temperature, and within minutes to hours. nih.govresearchgate.net This method has successfully produced chlorinated resorcin arenes with high isolated yields. nih.govresearchgate.net

The unique properties of HFIP are believed to stabilize the cationic intermediates involved in the hydroxyalkylation step of the condensation mechanism, thereby promoting the cyclization of even electron-deficient resorcinols. nih.govbeilstein-journals.org This breakthrough provides direct access to halogenated resorcin[n]arenes, which are valuable precursors for further functionalization and divergent synthesis. nih.govbeilstein-journals.org

Table 1: Synthesis of Chlorinated Resorcin arenes using HFIP

| Aldehyde | Product | Reaction Time | Isolated Yield | Reference |

|---|---|---|---|---|

| Isovaleraldehyde | C-tetrakis(isobutyl)-2-chloro-resorcin arene | 1 hour | 94% | nih.govresearchgate.net |

| Dodecanal | C-tetrakis(undecyl)-2-chloro-resorcin arene | 1 hour | 98% | nih.govresearchgate.net |

This compound is a valuable reactant in the one-pot, three-component synthesis of substituted benzopyran derivatives. researchgate.net This reaction typically involves the condensation of this compound, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). researchgate.net The reaction often proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the resorcinol and subsequent intramolecular cyclization to form the 2-amino-4H-chromene (benzopyran) skeleton. rsc.org This methodology allows for the efficient assembly of complex and functionally diverse benzopyran libraries. researchgate.net For instance, the reaction of this compound with various arylidene-malononitriles in ethanol (B145695) yields a series of 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles.

This compound can be utilized in the Pechmann condensation to synthesize coumarin (B35378) derivatives. researchgate.netacs.orgresearchgate.net The Pechmann condensation is a classic method for forming coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netresearchgate.net In the case of this compound, the reaction with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid yields the corresponding chlorinated 7-hydroxy-4-methylcoumarin. acs.orgresearchgate.netacs.org These resulting coumarin derivatives can serve as intermediates for the synthesis of a wider range of O-substituted coumarins with potential biological activities. researchgate.net

Table 2: Pechmann Condensation of Substituted Resorcinols

| Phenol | β-Ketoester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlororesorcinol (B43231) | Ethyl acetoacetate | Zn0.925Ti0.075O NPs, 110 °C | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | 81% | acs.orgacs.org |

| 4-Chlororesorcinol | Ethyl acetoacetate | H2SO4 | 6-Chloro-7-hydroxy-4-methylcoumarin | 59% | researchgate.netijpcbs.com |

| Resorcinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs, 110 °C | 7-Hydroxy-4-methyl-2H-chromen-2-one | 84% | acs.orgacs.org |

This compound can participate in oxidative coupling reactions, which are fundamental in various chemical and biological processes, including the formation of dyes and the enzymatic degradation of pollutants. google.comnih.gov In the context of hair coloring, for example, resorcinol derivatives act as coupling components that react with developer compounds (e.g., p-phenylenediamines) in the presence of an oxidizing agent to form colored polymers. google.comgoogle.com

Furthermore, enzymatic oxidative coupling, often catalyzed by peroxidases or laccases, can lead to the dimerization and polymerization of chlorophenols. nih.gov Computational studies on the enzymatic dimerization of chlorophenols suggest that the reaction can proceed through several pathways, including radical-cation and radical-radical coupling. nih.gov These reactions are significant as they can lead to the detoxification of chlorinated environmental pollutants. nih.gov

Oxidative Coupling Reactions

Coupling with Diazotized Compounds

The reaction of this compound with diazotized compounds is a classic example of azo coupling, a significant process in the synthesis of azo dyes. nih.gov This reaction is a form of electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and the this compound molecule, specifically its activated aromatic ring, serves as the nucleophile. slideshare.netwikipedia.orgnumberanalytics.com

The presence of two hydroxyl (-OH) groups on the resorcinol ring makes it highly activated towards electrophilic attack. These groups are strong electron-donating groups, increasing the electron density of the aromatic ring and facilitating the substitution reaction. nowgonggirlscollege.co.in The coupling reaction with phenols and their derivatives, such as this compound, is typically faster at a higher, or alkaline, pH. wikipedia.org This is because, under alkaline conditions, the hydroxyl groups can deprotonate to form phenoxide ions, which are even stronger activating groups than the neutral hydroxyl groups. googleapis.com

The mechanism proceeds in a two-step sequence. slideshare.net In the first step, the diazonium ion attacks the electron-rich aromatic ring of this compound to form a resonance-stabilized intermediate known as a sigma complex or arenium ion. The position of the attack is directed by the existing substituents on the ring. In this compound, the hydroxyl groups are activating and ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. The most likely position for coupling is para to one of the hydroxyl groups and ortho to the other, a position that is sterically accessible. In the second step, a base (often a solvent molecule or hydroxide (B78521) ion) removes a proton from the sigma complex, restoring the aromaticity of the ring and resulting in the final azo compound. science-revision.co.uk These resulting aromatic azo compounds are characteristically colored due to their extended conjugated systems. wikipedia.org

While specific studies detailing the coupling of diazotized compounds exclusively with this compound are not abundant in the provided research, the general principles of azo coupling with phenols are well-established and directly applicable. For instance, its isomer, 4-chlororesorcinol, has been documented as a coupling agent in the synthesis of azo dyes and for analytical purposes. mdpi.com

Ring-Opening and Degradation Pathways

Proposed Rapid Ring-Opening of Intermediates

The degradation of this compound, particularly under oxidative conditions such as aqueous chlorination, can proceed beyond simple substitution to involve the cleavage of the aromatic ring. A key aspect of this degradation pathway is the proposed rapid ring-opening of highly chlorinated intermediates.

During the extensive chlorination of resorcinol, a sequence of chlorinated derivatives is formed, starting from monochlorinated species like this compound and progressing to 2,4,6-trichlororesorcinol (B1581086). oup.com Research has shown that even more highly chlorinated intermediates, such as a tetrachloro or pentachloro intermediate, are not detected during these reactions. oup.comresearchgate.netresearchgate.net This observation strongly suggests that once formed, these highly chlorinated species are extremely unstable and undergo a rapid ring-opening step. oup.comresearchgate.netresearchgate.net

The mechanism likely involves the further electrophilic attack of chlorine on 2,4,6-trichlororesorcinol to form unstable keto-intermediates. These intermediates can then be readily cleaved by nucleophilic attack (e.g., by water or hydroxide ions), leading to the formation of various smaller, non-aromatic organic compounds. escholarship.org The nearly quantitative conversion of resorcinol to chloroform (B151607) under certain chlorination conditions supports the existence of an efficient ring-cleavage pathway for its chlorinated derivatives. escholarship.org The degradation of other chlorophenols has also been shown to proceed through hydroxylation followed by ring-opening, yielding low molecular weight carboxylic acids. nih.gov

This rapid ring-opening of highly chlorinated intermediates derived from this compound is a critical factor in the formation of disinfection byproducts during water treatment, as it leads to the generation of compounds like chloroform and various chlorinated and non-chlorinated organic acids. escholarship.orgingentaconnect.com

Derivatives and Analogs of 2 Chlororesorcinol

Substituted Benzopyran Derivatives

Substituted benzopyrans, also known as chromenes, are a prominent class of compounds synthesized from 2-chlororesorcinol. These derivatives are of interest due to their presence in natural products and their diverse chemical properties.

The synthesis of 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles is achieved through a one-pot reaction involving this compound and arylidene-malononitriles in ethanol (B145695). This reaction proceeds via a Knoevenagel condensation of aryl aldehydes with malononitrile (B47326), followed by a Michael addition of this compound. The reaction is often driven to completion by the precipitation of the product. The synthesized compounds are characterized using techniques such as Thin Layer Chromatography (TLC), elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

A solution-phase synthesis method utilizing T3P-DMSO has also been reported for the efficient production of 2-amino-chromene-3-carbonitriles from alcohols, malononitrile, and phenols. core.ac.uk

Table 1: Synthesis of Aminochromene-2-carbonitriles

| Reactants | Catalyst/Solvent | Product |

|---|---|---|

| This compound, Arylidene-malononitriles | Ethanol | 2-Amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles |

Pyrimidochromene derivatives can be synthesized from the previously mentioned aminochromene-2-carbonitriles. researchgate.net One synthetic route involves the reaction of 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitrile with formamide (B127407) to yield pyrimidochromene.

An alternative pathway involves converting the aminochromene-2-carbonitrile into a corresponding imidate by reacting it with triethyl orthoformate in the presence of acetic anhydride. This imidate serves as a versatile intermediate. Treatment of the imidate with ammonia (B1221849) in an ethanolic solution produces an amidine, which can then be cyclized into a pyrimidochromene by heating in an ethanolic solution of sodium ethoxide. Furthermore, reacting the imidate with hydrazine (B178648) can also lead to the formation of pyrimidochromene derivatives.

Table 2: Synthesis of Pyrimidochromene Derivatives

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| Aminochromene-2-carbonitrile | Formamide | - | Pyrimidochromene |

| Aminochromene-2-carbonitrile | Triethyl orthoformate, Acetic anhydride | Imidate | - |

| Imidate | Ammonia, Sodium ethoxide | Amidine | Pyrimidochromene |

Aminochromene-2-carbonitriles

Coumarin (B35378) Derivatives

This compound can be utilized in the synthesis of coumarin derivatives. For instance, 6-chloro-4-methyl-7-hydroxycoumarin is prepared by reacting 4-chlororesorcinol (B43231) with ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid. ijpcbs.comresearchgate.net This reaction is a Pechmann condensation. The resulting hydroxycoumarin can be further modified. For example, various O-substituted derivatives of chlorinated coumarins have been synthesized by reacting 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one with different alkyl or aralkyl halides in the presence of sodium hydride in a dimethylformamide (DMF) solvent. researchgate.net The structures of these synthesized compounds are typically confirmed through spectral analysis, including EI-MS, IR, and 1H-NMR. researchgate.net

Resorcin[n]arene Derivatives

Resorcin[n]arenes are macrocyclic compounds formed by the condensation of resorcinols with aldehydes. While the use of electron-deficient and halogenated 2-substituted resorcinols in these cyclization reactions is challenging, methods have been developed to incorporate this compound into these structures. researchgate.net

The synthesis of resorcin rsc.orgarenes from electron-deficient resorcinols like this compound has been reported to be difficult, often resulting in inseparable mixtures of oligomers. researchgate.net However, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent with a catalytic amount of HCl has been shown to facilitate the synthesis of resorcin rsc.orgarenes from such challenging precursors at ambient temperature and in a shorter time frame. researchgate.net This method allows for the creation of a variety of 2-substituted resorcin[n]arenes in a single step. researchgate.net

This compound is a component in the formation of higher-order co-crystals (HOCs), which are crystalline solids containing three or more different molecular species. chemrxiv.org These complex structures are often assembled through strategies like supramolecular homologation, where a new molecule is inserted into a pre-existing adduct. rsc.org

An example of a ternary co-crystal is the serendipitous discovery of a tetramethylpyrazine : 2,2′-bipyridine : this compound (1:0.5:1) system. chemrxiv.org Quaternary co-crystals containing this compound have also been synthesized. For instance, the this compound : tetramethylpyrazine : 2,2′-bipyridine : 1,2-bis(4-pyridyl)ethane (B167288) system has been validated. chemrxiv.org Furthermore, a novel quaternary co-crystal of this compound : tetramethylpyrazine : 2,2′-bipyridine : 4,4′-bipyridine (1:0.5:0.5:0.5) was discovered through co-crystallization screening. chemrxiv.org In some cases, new HOCs have been created by replacing this compound with structurally similar diols, demonstrating a strategy of shape-size mimicry. nih.govresearchgate.net

High-throughput screening methods, such as Encapsulated Nanodroplet Crystallisation (ENaCt), have proven effective in discovering these complex co-crystal systems. chemrxiv.orgnih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Arylidene-malononitriles |

| 2-Amino-8-chloro-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles |

| Aminochromene-2-carbonitriles |

| Formamide |

| Pyrimidochromene |

| Triethyl orthoformate |

| Acetic anhydride |

| Imidate |

| Ammonia |

| Amidine |

| Sodium ethoxide |

| Hydrazine |

| 4-Chlororesorcinol |

| Ethyl acetoacetate |

| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one |

| 6-Chloro-4-methyl-7-hydroxycoumarin |

| Alkyl halides |

| Aralkyl halides |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Resorcin rsc.orgarenes |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

| Hydrochloric acid (HCl) |

| Tetramethylpyrazine |

| 2,2′-Bipyridine |

| 1,2-bis(4-pyridyl)ethane |

| 4,4′-Bipyridine |

Higher-Order Co-crystals (HOCs) Incorporating this compound

Shape-Size Mimicry in Co-crystal Discovery

The principle of shape-size mimicry has been effectively utilized in the discovery of new co-crystals, including those involving this compound. This strategy involves replacing a component in a known co-crystal with a structurally similar molecule to generate novel multi-component crystals. rsc.orgrsc.org

In the context of higher-order co-crystals (HOCs), which are composed of three or more different molecular species, this compound has been a key building block. rsc.orgnih.gov Researchers have successfully created new ternary and quaternary co-crystals by substituting this compound with other structurally related diols. rsc.orgnih.govresearchgate.net For example, a known ternary co-crystal system containing this compound, tetramethylpyrazine, and 2,2'-bipyridine (B1663995) has been used as a template. chemrxiv.org By introducing 4,4'-bipyridine, which has a similar arrangement of hydrogen bond acceptor sites to tetramethylpyrazine, a novel quaternary co-crystal was discovered. nih.gov This new formation was isostructural with the parent system, demonstrating the successful application of shape-size mimicry. nih.gov This approach has also been explored by swapping this compound with molecules like 2-bromoresorcinol (B1269886), 2-methylresorcinol, and orcinol (B57675) to generate new families of quaternary co-crystals. researchgate.net

Chlorinated Dihydroxybenzenes

This compound belongs to the broader class of chlorinated dihydroxybenzenes. doi.org These compounds are characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and at least one chlorine atom. The positions of these functional groups give rise to different isomers with distinct properties. Gas chromatography and mass spectrometry are analytical techniques used to identify and differentiate the various chlorinated dihydroxybenzenes, which include chlorocatechols, chlorohydroquinones, and other chlororesorcinols. doi.org

Chlorocatechols

Chlorocatechols are isomers of chlorinated dihydroxybenzenes where the two hydroxyl groups are on adjacent carbon atoms of the benzene ring (ortho-position). ontosight.ai These compounds are significant as they are key intermediates in the bacterial degradation of various chlorinated aromatic pollutants like chlorobenzenes and chlorophenols. ontosight.ainih.gov The synthesis of chlorocatechols typically involves the chlorination of catechol. ontosight.ai

Different isomers exist, such as 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253), each with unique properties. ontosight.aisolubilityofthings.com For instance, 3-chlorocatechol is noted for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com 4-chlorocatechol is recognized as a metabolite in the biodegradation pathways of certain pollutants. ontosight.ai Some chlorocatechols have been shown to be substrates for enzymes like chlorocatechol 1,2-dioxygenase, which is involved in their further breakdown by microorganisms. nih.gov

| Compound | Description | Key Applications/Significance |

| 3-Chlorocatechol | An off-white to light brown crystalline solid. solubilityofthings.com | Intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com |

| 4-Chlorocatechol | A catechol derivative with a chlorine atom at the 4th position. ontosight.ai | Intermediate in the degradation of chlorinated aromatic compounds. ontosight.ai |

| Chlorocatechol (general) | Synthesized by the reaction of catechol with a chlorinating agent. ontosight.ai | Key intermediates in the bacterial degradation of chlorinated pollutants. nih.gov |

Chlorohydroquinones

Chlorohydroquinones are another class of chlorinated dihydroxybenzenes where the hydroxyl groups are at the para-position (1,4-position) on the benzene ring. ontosight.ai A common example is 2-chloro-1,4-dihydroxybenzene, also known simply as chlorohydroquinone (B41787). ontosight.aimfa.org This compound appears as cream-colored or light brown to grey crystalline powder and is soluble in water and alcohol. mfa.orgchemicalbook.in

Chlorohydroquinone serves as an intermediate in the synthesis of other organic compounds, including dyes and pigments. ontosight.ai It has also found use in photographic developing solutions and as a bactericide. mfa.orgchemicalbook.in Research has explored its potential in pharmaceutical applications, such as in the synthesis of contraceptive agents and as a component of polyethers with potential for cancer treatment. chemicalbook.in

| Property | Value |

| Molecular Formula | C6H5ClO2 ontosight.ainih.gov |

| Molecular Weight | ~144.56 g/mol ontosight.ainih.gov |

| Appearance | Cream-colored crystals; light brown to grey fine crystalline powder. mfa.orgchemicalbook.in |

| Solubility | Soluble in water and alcohol; slightly soluble in ether. mfa.orgchemicalbook.innih.gov |

| Melting Point | 101-102 °C mfa.org |

| Boiling Point | 263 °C mfa.orgnih.gov |

Other Chlororesorcinols (e.g., 4-Chlororesorcinol)

Besides this compound, other isomers like 4-chlororesorcinol are of significant industrial importance. atul.co.incymitquimica.com 4-Chlororesorcinol, also known as 4-chloro-1,3-benzenediol, is an off-white to light brown powder. atul.co.in It is used as an intermediate for chemicals and personal care products, particularly in hair dye formulations. atul.co.incosmetihub.comeuropa.eu In oxidative hair dyes, it acts as a coupler, reacting with primary intermediates to form the final color. europa.eu

The compound is also used as a skin lightening agent in cosmetics and has antiseptic properties. cosmetihub.com Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals and has applications in the production of resins. cymitquimica.comcosmetihub.comfengchengroup.com The initial kinetics of chlorination of resorcinol (B1680541) compounds have been studied, showing that the reactivity of hypochlorous acid (HOCl) with resorcinol substrates is influenced by the degree of chlorine substitution on the aromatic ring. acs.org

| Compound | CAS Number | Molecular Formula | Melting Point | Applications |

| 4-Chlororesorcinol | 95-88-5 atul.co.incymitquimica.com | C6H5O2Cl atul.co.in | 106°C to 108°C atul.co.in | Intermediate for chemicals, personal care products, hair dyes, skin lightening agent, antiseptic. atul.co.incosmetihub.comeuropa.eu |

| 2,4-Dichlororesorcinol | 137-23-5 | C6H4Cl2O2 | - | Mentioned as an impurity in 4-Chlororesorcinol. atul.co.in |

| 4,6-Dichlororesorcinol | 137-24-6 | C6H4Cl2O2 | - | Used in studies of quaternary cocrystals. researchgate.net |

Pharmaceutical Intermediates Derived from this compound

This compound is a valuable intermediate in the pharmaceutical industry. chemicalbook.comguidechem.com Its chemical structure allows it to be a precursor in the synthesis of more complex pharmaceutical compounds. chemicalbook.com One notable example of a drug synthesized from this compound is Cloricromene. chemicalbook.com The preparation of this compound itself can be achieved through the chlorination of resorcinol using various methods, including the use of sulfonyl chloride or hydrogen chloride with a phase transfer catalyst. guidechem.comgoogle.com

Dye Intermediates Derived from this compound

In the dye industry, this compound is used as an intermediate, particularly in the formulation of oxidative hair dyes. google.comgoogleapis.com In these products, it functions as a coupler or secondary intermediate. google.com When mixed with primary intermediates (developers) and an oxidizing agent, it helps to create a range of color nuances and tints. google.comgoogleapis.com Its inclusion in dye compositions allows for the formulation of specific shades. googleapis.com

Analytical Methodologies and Characterization

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. savemyexams.com The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). libretexts.orgwvu.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective method used to monitor the progress of a chemical reaction, check the purity of a compound, or identify components in a mixture. libretexts.orgjk-sci.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a plate of glass or plastic. savemyexams.comwvu.edu

To monitor a reaction involving 2-Chlororesorcinol, a small spot of the reaction mixture is applied to the baseline of a TLC plate. jk-sci.com Spots of the starting material (pure this compound) and a co-spot (a mix of starting material and reaction mixture) are often applied alongside for comparison. The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. jk-sci.com Less polar compounds travel further up the plate (higher Retention Factor, R_f_), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower R_f_). jk-sci.com The separation is visualized, often using a UV lamp if the compounds are UV-active. jk-sci.com By observing the disappearance of the starting material spot and the appearance of a new product spot over time, one can effectively track the reaction's progress towards completion.

Table 4: Hypothetical TLC Monitoring of a Reaction

| Lane on TLC Plate | Observation at Reaction Start (t=0) | Observation at Reaction Midpoint | Observation at Reaction Completion |

| 1. Starting Material (SM) | One spot at R_f = 0.5 | One spot at R_f_ = 0.5 | One spot at R_f_ = 0.5 |

| 2. Reaction Mixture (RM) | One spot at R_f_ = 0.5 | Two spots: R_f_ = 0.5 (SM) and R_f_ = 0.3 (Product) | One spot at R_f_ = 0.3 |

| 3. Co-spot (SM + RM) | One spot at R_f_ = 0.5 | Two distinct spots | Two distinct spots |

R_f_ values are hypothetical and depend on the specific solvent system used.

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound synthesis or analysis, GC/MS is invaluable for identifying and quantifying volatile byproducts, impurities, or contaminants. mdpi.comnih.gov

A sample is first vaporized and injected into the gas chromatograph. thermofisher.com An inert carrier gas (mobile phase) carries the sample through a long, thin capillary column (stationary phase). Components of the mixture are separated based on their boiling points and interactions with the column coating, eluting at different times (retention times). thermofisher.com As each separated component exits the GC, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer sorts these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each component. This spectrum acts as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. This makes GC/MS an essential tool for quality control and ensuring the purity of this compound. nih.gov

High Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.netnih.gov It is particularly valuable for separating this compound from other related substances and impurities that may be present in a sample. google.comcir-safety.org

Reverse-phase HPLC is a commonly employed method for the analysis of this compound. dmu.dksielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for analyzing intermediates of oxidative hair dyes, including this compound, utilizes a reversed-phase HPLC column with a gradient elution. The mobile phase typically consists of an acetonitrile-phosphate buffer containing an ion-pairing reagent and an antioxidant. dmu.dk Detection is often achieved using a photodiode array (PDA) detector, which allows for the continuous acquisition of spectral data across a range of wavelengths, aiding in the identification of the compound by comparing its retention time and UV-Vis spectrum to that of a standard. nih.govdmu.dk

A specific HPLC method for 4-chlororesorcinol (B43231), an isomer of this compound, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The development of methods using liquid chromatography coupled with high-resolution mass spectrometry allows for the rapid and simultaneous determination of numerous components, including this compound, in complex matrices like hair dyes. rsc.org

Table 1: HPLC Method Parameters for Chlororesorcinol Analysis

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | dmu.dksielc.com |

| Stationary Phase | Amide-bonded C16 silica or other nonpolar columns | dmu.dk |

| Mobile Phase | Acetonitrile-phosphate buffer (with ion-pairing reagent and antioxidant) or Acetonitrile/Water/Phosphoric Acid | dmu.dksielc.com |

| Elution | Gradient | dmu.dk |

| Detection | Photodiode Array (PDA) Detector (220-400 nm) | dmu.dk |

| Identification | Comparison of retention time and UV-Vis spectrum with standards | cir-safety.orgdmu.dk |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis

**Table 2: Theoretical Elemental Composition of this compound (C₆H₅ClO₂) **

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 49.86 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.49 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.53 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.12 |

| Total | 144.557 | 100.00 |

This table is interactive. You can filter the data by element.

X-ray Analysis for Structural Confirmation

Recent research has demonstrated the use of X-ray diffraction in studying co-crystals of this compound. rsc.orgchemrxiv.orgrsc.org For example, a ternary co-crystal of tetramethylpyrazine, 2,2'-bipyridine (B1663995), and this compound was identified and its structure determined using SCXRD. chemrxiv.org Furthermore, this compound has been utilized in the formation of quaternary co-crystals, where its structure within these complex assemblies was confirmed by X-ray diffraction. rsc.orgrsc.org These studies highlight the capability of X-ray analysis to elucidate the intricate intermolecular interactions, such as hydrogen bonding, that this compound participates in. rsc.org

Table 3: Crystallographic Data for a Co-crystal containing this compound

| Parameter | Value | Source |

| System | Ternary Co-crystal | chemrxiv.org |

| Components | Tetramethylpyrazine : 2,2'-bipyridine : this compound | chemrxiv.org |

| Stoichiometry | 1 : 0.5 : 1 | chemrxiv.org |

| Analysis Method | Single-Crystal X-ray Diffraction (SCXRD) | chemrxiv.org |

This table is interactive. Explore the details of the crystallographic study.

Mass Spectrometry for Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While standard mass spectrometry can confirm the molecular weight of this compound (144.55 g/mol ), differentiating it from its isomers, such as 4-chlororesorcinol, can be challenging as they possess the same molecular formula and thus the same exact mass. uni.lunih.govbeilstein-journals.org

However, tandem mass spectrometry (MS/MS) and other advanced MS techniques can be employed for isomer differentiation. nih.govlcms.cznih.gov These methods involve the fragmentation of the parent ion and analysis of the resulting fragment ions. Different isomers often produce unique fragmentation patterns, which can serve as a fingerprint for identification. For instance, the differentiation of chlorogenic acid isomers has been achieved by analyzing the ion intensities of major product ions in the negative ion mode. nih.gov

While mass spectra of chlorodimethoxybenzene isomers (derived from chlororesorcinols) have been shown to have only marginal differences, coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is often necessary for unambiguous identification. beilstein-journals.org The retention time from the chromatography step provides an additional layer of identification. cir-safety.org Advanced techniques like high-field asymmetric waveform ion mobility spectrometry-mass spectrometry (FAIMS-MS) have also been successfully used to separate and identify isomers. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 145.00508 | 122.0 |

| [M+Na]⁺ | 166.98702 | 136.2 |

| [M+NH₄]⁺ | 162.03162 | 131.2 |

| [M-H]⁻ | 142.99052 | 123.7 |

This data is based on predicted values. uni.lu The table is interactive.

Environmental Science and Toxicology of 2 Chlororesorcinol

Occurrence and Formation in Environmental Systems

2-Chlororesorcinol is not a naturally occurring compound but is formed through the reaction of its parent compound, resorcinol (B1680541), with chlorine. This process can happen in various environmental and industrial settings where both resorcinol and chlorine are present.

The chlorination of drinking water is a critical process for disinfection, but it can also lead to the formation of various disinfection byproducts (DBPs). When water sources contain natural organic matter, such as humic and fulvic acids, their reaction with chlorine can produce a range of chlorinated compounds. Resorcinol, a dihydroxybenzene, is often used as a model compound to study the formation of these byproducts because its structure is representative of moieties found in humic substances. researchgate.netresearchgate.net

During the aqueous chlorination of resorcinol with reagents like sodium hypochlorite (B82951) (NaOCl), a series of chlorinated intermediates are formed. Research has shown that this compound is one of the primary intermediates detected, alongside other isomers and more highly chlorinated resorcinols. researchgate.netdtic.mil The formation and yield of these products are influenced by factors such as pH, the concentration of chlorine, and the presence of other substances like phosphate (B84403) buffers. researchgate.netdtic.mil In the absence of such buffers, this compound can be detected in moderate to high yields across various pH levels and chlorination percentages. researchgate.netdtic.mil

Table 1: Intermediates Detected During Aqueous Chlorination of Resorcinol researchgate.netdtic.mil

| Intermediate Compound |

| This compound |

| 4-Chlororesorcinol (B43231) |

| 2,4-Dichlororesorcinol |

| 4,6-Dichlororesorcinol |

| 2,4,6-Trichlororesorcinol (B1581086) |

This table is not exhaustive and represents the major chlorinated resorcinol intermediates identified in research studies.

The pulp and paper industry utilizes chlorine and chlorine-based compounds for the bleaching of wood pulp to achieve a desired brightness. nih.govcanada.ca This process results in the generation of effluents containing a complex mixture of chlorinated organic compounds, collectively measured as Adsorbable Organic Halides (AOX). nih.gov Among the specific compounds identified in these effluents are chlorodihydroxybenzenes, which include various isomers of chlororesorcinol. researchgate.net

Gas chromatography and mass spectrometry analyses of effluents from pulp bleaching have confirmed the presence of several known chlororesorcinols, including this compound. researchgate.net These compounds are formed from the reaction of bleaching agents with residual lignin (B12514952) in the pulp. nih.gov The concentration and specific isomers of chlororesorcinols in the effluent can vary depending on the type of wood, the pulping process, and the specific bleaching sequence used. nih.govcanada.ca

Humic acids are major components of natural organic matter found in soil and water. Their complex polyphenolic structures make them significant precursors for the formation of disinfection byproducts during water chlorination. researchgate.net Resorcinol structures are considered key reactive components within humic acid molecules. researchgate.net

Studies on the chlorination of humic acids have proposed chlorodihydroxybenzenes, including this compound, as likely intermediates in the degradation pathways that can lead to the formation of trihalomethanes like chloroform (B151607). researchgate.net The reaction between chlorine and the resorcinol-like moieties within the humic acid structure leads to the formation of these chlorinated phenols. researchgate.netresearchgate.net

Wastewater treatment often includes a final disinfection step, typically involving chlorination, before discharge into the environment. epa.govnih.gov Similar to drinking water treatment, the chlorination of wastewater, which contains a variety of organic compounds, can result in the formation of chlorinated byproducts. epa.gov

While comprehensive identification of all chlorinated byproducts in wastewater is challenging, studies have identified various chlorinated organic compounds. epa.gov Given that resorcinol and its derivatives can be present in industrial and municipal wastewater, their reaction with chlorine during disinfection is a potential source of this compound. Research on the effects of wastewater chlorination products on marine algae has included 4-chlororesorcinol as a representative compound found in such effluents. epa.gov The formation of various chlororesorcinols from the reaction of resorcinol with monochloramine, another disinfectant used in wastewater treatment, has also been studied, indicating a pathway for their presence in treated wastewater. oup.com

Chlorination of Humic Acids

Biodegradation and Bioremediation

The fate of this compound in the environment is partly determined by its susceptibility to microbial degradation. Bioremediation, the use of microorganisms to break down pollutants, is a key area of research for chlorinated aromatic compounds.

Under anaerobic (oxygen-free) conditions, a key mechanism for the biodegradation of chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of a chlorine atom from the aromatic ring and its replacement with a hydrogen atom. researchgate.net This is a significant first step in the breakdown of these compounds, as it typically results in a less toxic and more readily degradable product. researchgate.net

Studies on the anaerobic biodegradation of chlororesorcinol isomers have provided insight into this process. For instance, research on 4-chlororesorcinol has demonstrated that it can be reductively dechlorinated to resorcinol by anaerobic microorganisms from digester sludge. oup.com In these studies, the complete dechlorination of 50 ppm of 4-chlororesorcinol by fresh sludge occurred over approximately four weeks without a lag period. oup.com An enriched microbial culture was also capable of degrading 4-chlororesorcinol, and the rate of dechlorination could be significantly enhanced by the addition of carbon sources like yeast extract or trypticase. oup.com This suggests that the process can be stimulated, which has implications for practical bioremediation strategies. oup.com

While specific studies on the reductive dechlorination of this compound are less common, the principles of anaerobic degradation of chlorinated phenols are well-established. It is expected that this compound would also be susceptible to reductive dechlorination by anaerobic microbial consortia, leading to the formation of resorcinol. The position of the chlorine atom on the aromatic ring can influence the rate and pathway of degradation.

Table 2: Anaerobic Dechlorination of 4-Chlororesorcinol by an Enriched Microbial Culture oup.com

| Amendment | Dechlorination Rate (μmol mg⁻¹ d⁻¹) | Lag Period |

| Unamended | 0.3 | ~3 weeks |

| 0.1% Yeast Extract | 1.1 - 2.6 | < 2 days |

| 0.1% Trypticase | 1.1 - 2.6 | < 2 days |

This table presents data from a study on 4-chlororesorcinol as a model for the biodegradation of chlororesorcinols.

Enhancement of Biodegradation by Carbon Additions

The biodegradation of chlorinated aromatic compounds, including isomers of chlororesorcinol, can be significantly influenced by the presence of additional carbon sources. While direct studies on this compound are limited in this specific context, research on the closely related isomer, 4-chlororesorcinol, provides valuable insights into this phenomenon.

In studies involving an enriched microbial culture capable of degrading 4-chlororesorcinol, the rate of dechlorination was markedly slow, with a long lag period of approximately three weeks. oup.com However, the addition of supplementary organic carbon sources dramatically stimulated the degradation process. The amendment of the culture with 0.1% yeast extract or 0.1% trypticase led to a substantial increase in the rate of dechlorination and a significant reduction in the lag time. oup.com This ability to stimulate reductive dechlorination through carbon additions highlights a practical approach for enhancing the detoxification of such compounds in natural environments. oup.comdtic.mil

This enhancement is attributed to the process of cometabolism, where microorganisms degrading a primary substrate (the added carbon source) produce enzymes and cofactors that can fortuitously act on a secondary substrate like a chlororesorcinol isomer. asm.org The added carbon sources support the growth and metabolic activity of the microbial community, which in turn accelerates the breakdown of the target pollutant. oup.comasm.org

Table 1: Effect of Carbon Additions on 4-Chlororesorcinol Dechlorination Rate

| Condition | Dechlorination Rate (μmol mg⁻¹ d⁻¹) | Lag Period |

|---|---|---|

| Unamended Enrichment | 0.3 | ~3 weeks |

| + 0.1% Yeast Extract | 1.1 - 2.6 | < 2 days |

| + 0.1% Trypticase | 1.1 - 2.6 | < 2 days |

Data derived from a study on 4-chlororesorcinol. oup.com

Microbial Catabolism Studies

The microbial breakdown of resorcinol and its chlorinated derivatives involves specific metabolic pathways orchestrated by various bacteria. Strains of Pseudomonas putida, for instance, have been shown to catabolize resorcinol through distinct pathways. nih.gov One pathway proceeds via hydroxyquinol and involves an ortho cleavage of the aromatic ring. nih.gov

In the context of chlorinated aromatics, the catabolism often involves initial transformation steps to remove the chlorine substituent. Studies on related compounds provide a model for how this compound might be processed. For example, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. begins with a deaminase enzyme that converts the initial compound into chlorohydroquinone (B41787) (CHQ). d-nb.info This intermediate is then dehalogenated to hydroquinone (B1673460) (HQ), which subsequently undergoes ring cleavage. d-nb.info This step-wise removal of functional groups and halogens is a common strategy in the microbial catabolism of complex aromatic pollutants. d-nb.infoepa.gov

Degradation Pathways and Intermediates (e.g., Chlorohydroquinone, Hydroquinone)

Further microbial degradation of chlorinated phenols often leads to the formation of key intermediates like chlorohydroquinone (CHQ) and hydroquinone (HQ). d-nb.info In a pathway studied for a related compound, 2-chloro-4-aminophenol, the degradation was initiated by its conversion to CHQ. d-nb.info A subsequent dehalogenase enzyme catalyzed the removal of the chlorine atom from CHQ to form hydroquinone. d-nb.info This HQ molecule is then susceptible to ring cleavage by a dioxygenase enzyme, breaking down the aromatic structure into aliphatic acids, such as γ-hydroxymuconic semialdehyde, which can be funneled into central metabolic pathways. d-nb.info

Similarly, the degradation of 4-chloro-3-nitrophenol (B1362549) by a Pseudomonas species was found to proceed through the novel intermediate 4-chlororesorcinol. researchgate.net These findings suggest a common theme where initial enzymatic attacks lead to hydroxylated and de-halogenated intermediates en route to complete mineralization.

Enzyme-Mediated Degradation (e.g., Toluene (B28343) o-xylene (B151617) Monooxygenase)

Specific enzymes play a critical role in initiating the breakdown of recalcitrant chlorinated compounds. Toluene o-xylene monooxygenase (ToMO), a well-studied enzyme from Pseudomonas species, exhibits broad substrate specificity, enabling it to hydroxylate a wide array of aromatic compounds, including chlorinated ones. genome.jpplos.org

Engineered ToMO has been shown to oxidize 2-chlorophenol (B165306), a compound structurally related to this compound. This enzymatic action produces several dihydroxylated products, including chlorohydroquinone (13%) and 4-chlororesorcinol (3%). researchgate.net The versatility of the ToMO enzyme system allows it to perform oxyfunctionalization reactions that are key initial steps in the degradation pathway. plos.orgresearchgate.net The enzyme introduces hydroxyl groups onto the aromatic ring, which can make the molecule more susceptible to subsequent dehalogenation and ring cleavage. The ability to degrade tetrachloroethylene (B127269) (PCE) aerobically further underscores the power of ToMO in breaking down highly chlorinated pollutants. nih.gov

Ecotoxicological Investigations

Effects on Marine Algae Growth

The introduction of chlorinated organic compounds into aquatic environments can have significant effects on primary producers like marine algae. Research on 4-chlororesorcinol, a close isomer of this compound, demonstrates its toxic effects on the growth of several marine algae species. epa.gov

The impact varies depending on the species and the concentration of the chemical. For the marine diatom Skeletonema costatum, 4-chlororesorcinol proved to be highly toxic. epa.gov A concentration of 1.0 ppm reduced its growth by 22% after three days, and growth was completely suppressed at 10 ppm. epa.gov In contrast, the green alga Dunaliella tertiolecta showed less sensitivity, with a 10 ppm concentration causing only a 13% reduction in growth on day 3, after which the culture recovered. epa.gov The red alga Porphyridium sp. exhibited a biphasic response, with low concentrations (1 ppm) causing an initial stimulation of growth, followed by minor inhibition. epa.gov

A combination of 4-chlororesorcinol and 3-chlorophenol (B135607) was found to have a synergistic toxic effect on Skeletonema costatum, meaning the combined impact was greater than the sum of their individual effects. epa.gov

Table 2: Effect of 4-Chlororesorcinol on Growth of Marine Algae After 3 Days

| Algal Species | Concentration (ppm) | Growth Reduction (%) |

|---|---|---|

| Skeletonema costatum | 1.0 | 22 |

| 2.5 | 39 | |

| 5.0 | 62 | |

| 7.5 | 72 | |

| 10.0 | 100 | |

| Dunaliella tertiolecta | 10.0 | 13 |

| Porphyridium sp. | 1.0 | -38 (Stimulation) |

| 10.0 | -18 (Stimulation) |

Data derived from a study on 4-chlororesorcinol. epa.gov

Impact on Phytoplankton

Phytoplankton form the base of most aquatic food webs, and any adverse effects on their growth can cascade through the entire ecosystem. epa.govnih.gov Chlorinated organic compounds like chlororesorcinols, which can be formed during the chlorination of wastewater, pose a potential threat to these vital organisms. epa.gov

Studies have shown that the chlorinated forms of organic compounds are often more toxic to phytoplankton than their non-chlorinated parent compounds. epa.gov For example, while phenol (B47542) and resorcinol had minimal effect on the growth of the phytoplankton Skeletonema costatum at 5 ppm, their chlorinated counterparts, 3-chlorophenol and 4-chlororesorcinol, caused significant growth reductions of 83% and 77%, respectively, under similar conditions. epa.gov

Human Health Considerations (Excluding Dosage/Administration)

While this compound is used in commercial products, particularly hair dyes, understanding its potential effects on human health is crucial. This section explores its potential for irritation, its mutagenic and carcinogenic profile in relation to similar compounds, and the metabolic pathways it may follow in the body based on studies of related chlorophenols.

Studies on the irritant potential of chlororesorcinol compounds, including the related 4-chlororesorcinol, have been conducted to assess their effects on skin and eyes.

Skin Irritation: In a study involving rabbits, 4-chlororesorcinol was found to be irritating to the skin. cir-safety.org When applied to clipped skin for four hours under semi-occlusive conditions, it caused reactions ranging from very slight to moderate-to-severe erythema (redness) and slight to moderate edema (swelling). cir-safety.org While the irritation resolved in one animal after 14 days, it persisted in the other two until the end of the study. cir-safety.org Some safety data sheets for 4-chlororesorcinol also classify it as a skin irritant. thermofisher.comfishersci.co.uk Phenol and its derivatives, as a class of chemicals, can cause severe skin irritation with prolonged contact. scbt.com

Table 1: Summary of Irritation Studies on 4-Chlororesorcinol

| Test Type | Species | Concentration/Dose | Observation | Conclusion | Citation |

|---|---|---|---|---|---|

| Skin Irritation | Rabbit | Not specified | Very slight to severe erythema and slight to moderate edema | Irritating to the skin | cir-safety.org |

| Ocular Irritation | Rabbit | 2.5% solution | Not an ocular irritant | Not an ocular irritant | cir-safety.orgcosmeticsinfo.orgresearchgate.net |

| Ocular Irritation | Rabbit | ~0.1 ml (56.1 mg) | Grade 4 opacity, 100% corneal damage, conjunctival redness, chemosis, discharge | Ocular irritant | cir-safety.org |

| Eye Irritation | Rabbit | 2.5% | Transient mild conjunctival inflammation, reversible within 24 hours | Essentially non-irritating | industrialchemicals.gov.au |

The potential for a substance to cause genetic mutations (mutagenicity) or cancer (carcinogenicity) is a critical aspect of its toxicological profile. Studies on 4-chlororesorcinol provide insights into these potential effects for the broader category of chlororesorcinols.

Mutagenicity: Multiple studies have investigated the mutagenic potential of 4-chlororesorcinol using various assays.

Ames Test: An Ames study, which uses Salmonella typhimurium bacteria to detect gene mutations, found that 4-chlororesorcinol was not mutagenic. cir-safety.orgindustrialchemicals.gov.au The tests were conducted with and without S9 metabolic activation, which simulates mammalian metabolism. cir-safety.org

Mouse Lymphoma Assay: In a mouse lymphoma L5178Y TK+/- cell assay for gene mutations, no relevant or reproducible increases in mutant frequency were observed, with or without S9 metabolic activation. cir-safety.org

Micronucleus Test: A micronucleus test in mice, which assesses chromosome damage, also showed that 4-chlororesorcinol was not mutagenic. cir-safety.orgcir-safety.orgcosmeticsinfo.orgresearchgate.net

Chromosomal Aberration Test: In contrast to the other findings, one in vitro study concluded that 4-chlororesorcinol induced structural chromosome aberrations in mammalian cells, identifying it as a potent clastogen (an agent that causes breaks in chromosomes) both with and without metabolic activation. cir-safety.orgeuropa.eu However, this clastogenic effect was not confirmed in the in vivo micronucleus assay. europa.eu